molecular formula C₂₁H₂₆O₈S₂ B147110 (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol CAS No. 37002-45-2

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol

Cat. No. B147110
CAS RN: 37002-45-2
M. Wt: 470.6 g/mol
InChI Key: KPFDKWNWYAXRNJ-PMACEKPBSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, its reactivity, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Organic Syntheses : This compound is an important intermediate in organic synthesis, particularly in the preparation of 1,4-Di-O-benzyl-L-threitol from L-tartaric acid, highlighting its role in the synthesis of complex organic molecules (Mash, Nelson, Deusen, & Hemperly, 2003).

Catalysis and Chemical Reactions

  • Catalytic Asymmetric Hydrogenation : The compound's derivatives, particularly cationic rhodium(I) complexes, have shown effectiveness in catalytic asymmetric hydrogenation of prochiral substrates in ethanol and water, achieving optical yields of up to 75% in ethanol and 41% in water (Sinou & Amrani, 1986).
  • Synthesis of Amino Acids and Nucleotides : It has been utilized in the stereoselective synthesis of amino acids and nucleotides, such as in the preparation of protected polyoxamic acid, an important component in bioactive polyoxins (Ghosh & Wang, 1999).

Material Science and Polymer Chemistry

  • Preparation of Polyoxadiphosphines and Polyoxamic Acid : The compound is used in the preparation of asymmetric polyoxa-1,2- and -1,4-diphosphines, and its derivatives have been utilized in creating materials like polyoxamic acid (Sinou & Amrani, 1986); (Ghosh & Wang, 1999).
  • Carbohydrate-Based Copolyesters : It has played a role in the synthesis of carbohydrate-based poly(butylene terephthalate) (PBT) copolyesters, providing insight into the potential of naturally occurring substances in creating bio-based materials (Lavilla, Gubbels, Alla, Ilarduya, Noordover, Koning, & Muñoz-Guerra, 2014).

Biological and Medicinal Chemistry

  • Total Synthesis of Natural Products : This compound is crucial in the total synthesis of natural products like (-)-agelastatin A, showcasing its significance in medicinal chemistry (Hama, Matsuda, Sato, & Chida, 2009).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

[(4S,5S)-2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDKWNWYAXRNJ-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol

CAS RN

37002-45-2
Record name 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37002-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037002452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S-trans)-2,2-dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Ini, M Kapon, S Cohen, Z Gross - Tetrahedron: Asymmetry, 1996 - Elsevier
The multiple alkylation of porphyrin 3 by four equivalents of the homochiral ditosylthreitol 4 proceeded in high yields, and only one of the two possible isomers was formed. The crystal …
Number of citations: 26 www.sciencedirect.com
R Warmuth, MA Marvel - Chemistry–A European Journal, 2001 - Wiley Online Library
Low‐temperature photolysis of phenyldiazirine, incarcerated inside a hemicarcerand which is built from two cavitands connected by four butane‐1,4‐dioxy linker groups, yields transient …
R Giménez, TM Swager - Journal of Molecular Catalysis A: Chemical, 2001 - Elsevier
Two new bimetallic Pd complexes have been synthesized and characterized and their catalytic activity checked for the aldol reaction of aldehydes with methyl isocyanoacetate. Each …
Number of citations: 69 www.sciencedirect.com
R Warmuth - Journal of the American Chemical Society, 2001 - ACS Publications
Arylcarbenes undergo fascinating gas-phase rearrangements. 1 Several aspects related to these rearrangements and the four postulated intermediates 1-4 are of great interest:(1) the …
Number of citations: 36 pubs.acs.org
L Huang, Y Chen, GY Gao… - The Journal of Organic …, 2003 - ACS Publications
Cobalt(II) porphyrin complexes were shown to be general and efficient catalysts for selective cyclopropanation of alkenes with ethyl diazoacetate (EDA). The catalytic system can …
Number of citations: 176 pubs.acs.org
H Singh, R Warmuth - Tetrahedron, 2002 - Elsevier
The synthesis and binding properties of a hydrophilic hemicarcerand-like host with three chiral linker groups and one enlarged opening, that is partially blocked by two appending …
Number of citations: 20 www.sciencedirect.com
Z Gross, S Ini - The Journal of Organic Chemistry, 1997 - ACS Publications
Three metal complexes of one particular homochiral porphyrin were investigated as catalysts for enantioselective epoxidation of unfunctionalized olefins under various reaction …
Number of citations: 181 pubs.acs.org
J Yoon, DJ Cram - Journal of the American Chemical Society, 1997 - ACS Publications
The synthesis, characterizations and binding properties of new chiral hemicarcerands (S)-1 and (SS)-2 are described. From diol 5 and enantiomerically pure (S)-(−)-3 in Me 2 NCOMe−…
Number of citations: 81 pubs.acs.org
M Jura, W Levason, G Reid, M Webster - Dalton Transactions, 2008 - pubs.rsc.org
A series of new rigid distibines, 1,8-bis(R2Sb)naphthalene (R = Me: (1); R = Ph: (2)), and chiral distibines, 2,2′-bis(R2Sb)-1,1′-binaphthyl (R = Me: (3); R = Ph: (4) obtained as …
Number of citations: 12 pubs.rsc.org
C Naumann, JC Sherman - Calixarenes 2001, 2001 - Springer
Carcerands are globular, closed-surface molecules with an empty internal cavity, the first possible structure (Figure 1) being proposed in 1983 [1, 2]. Carceplexes are carcerands that …
Number of citations: 2 link.springer.com

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